molecular formula C11H12O2 B132827 (S)-1,2,3,4-tetrahydro-1-naphthoic acid CAS No. 85977-52-2

(S)-1,2,3,4-tetrahydro-1-naphthoic acid

Cat. No. B132827
CAS RN: 85977-52-2
M. Wt: 176.21 g/mol
InChI Key: VDLWTJCSPSUGOA-JTQLQIEISA-N
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Description

(S)-1,2,3,4-tetrahydro-1-naphthoic acid is a chiral compound that is of interest due to its potential applications in the synthesis of various pharmacologically active molecules. The practical synthesis of related compounds, such as (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine, has been described, which involves the optical resolution of precursors and subsequent chemical transformations, including intramolecular Friedel-Crafts reactions and catalytic hydrogenation .

Synthesis Analysis

The synthesis of compounds related to (S)-1,2,3,4-tetrahydro-1-naphthoic acid often involves multi-step processes. For instance, the synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine starts with the optical resolution of 2-(3-methoxybenzyl)succinic acid to obtain its (R)-enantiomer. This is followed by an intramolecular Friedel-Crafts reaction to form the naphthoic acid derivative, which is then hydrogenated to yield the desired product . This method showcases the importance of stereochemistry and the use of chiral catalysts or resolving agents in the synthesis of enantiomerically pure compounds.

Molecular Structure Analysis

The molecular structure of (S)-1,2,3,4-tetrahydro-1-naphthoic acid and its derivatives is characterized by the presence of a tetrahydro-naphthoic acid core. The stereochemistry of these molecules is crucial, as it can significantly influence their chemical behavior and biological activity. The configurations of related compounds have been confirmed through various methods, including aromatization and stereospecific reductions, which help in establishing the stereochemical relationship between different isomers .

Chemical Reactions Analysis

Chemical reactions involving (S)-1,2,3,4-tetrahydro-1-naphthoic acid derivatives are diverse and can lead to a variety of products. For example, the Hofmann rearrangement used in the synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine from the corresponding acid demonstrates the ability to manipulate the nitrogen-containing functional groups without racemization . Other reactions, such as methylation and substitution reactions, have been observed in structurally related compounds, indicating a wide range of chemical reactivity that can be harnessed for further derivatization .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-1,2,3,4-tetrahydro-1-naphthoic acid and its analogs are influenced by their molecular structure. The presence of the tetrahydro-naphthoic acid moiety imparts certain acid-base properties, which can be modified through chemical reactions to yield derivatives with different physical and chemical characteristics. For instance, the acid-base properties of related compounds have been studied, revealing their ability to undergo reactions such as methylation and ring-opening under certain conditions . These properties are essential for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents.

Scientific Research Applications

Plant Growth Regulation

(S)-1,2,3,4-Tetrahydro-1-naphthoic acid has shown significant applications in plant growth regulation. Several studies have found that this compound, along with its derivatives, exhibits high plant growth activities. For instance, Fujita et al. (1959) reported the high plant growth activities of dihydro- and tetrahydro-1-naphthoic acids, including chloro- and bromo-derivatives of (S)-1,2,3,4-tetrahydro-1-naphthoic acid (Fujita et al., 1959). Similarly, Veldstra & Westeringh (2010) found that (dl) 1,2,3,4-tetrahydro-α-naphthoic acid was very active in plant growth tests, particularly the (−)acid form (Veldstra & Westeringh, 2010).

Molecular Structure and Stereochemistry

The molecular structure and stereochemistry of (S)-1,2,3,4-tetrahydro-1-naphthoic acid have been subjects of extensive research. Galpin, Kandeel, & Martin (1978) investigated the absolute configurations of the enantiomers of this compound, providing insights into its stereochemical properties (Galpin et al., 1978). Additionally, the inversion of the tetralin nucleus, including 1, 2, 3, 4-tetrahydro-naphthoic acid, was explored by Fujita & Mitsui (1954), contributing to the understanding of its spatial configuration (Fujita & Mitsui, 1954).

Anaerobic Degradation Pathways

The role of (S)-1,2,3,4-tetrahydro-1-naphthoic acid in anaerobic degradation pathways has been another area of research. Annweiler, Michaelis, & Meckenstock (2002) identified this compound as a major metabolite in the anaerobic degradation of naphthalene, indicating its significance in environmental biodegradation processes (Annweiler et al., 2002).

Synthetic Applications

In synthetic chemistry, (S)-1,2,3,4-tetrahydro-1-naphthoic acid has been utilized in various reactions. MatsumotoTakeshi & SuzukiAkira (1959) reported its formation in the reduction of related naphthylacetic acids, highlighting its relevance in synthetic pathways (MatsumotoTakeshi & SuzukiAkira, 1959).

properties

IUPAC Name

(1S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H,12,13)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLWTJCSPSUGOA-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647519
Record name (1S)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1,2,3,4-tetrahydro-1-naphthoic acid

CAS RN

85977-52-2
Record name (-)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85977-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-, (1S)
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.115.719
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Synthesis routes and methods

Procedure details

A mixture of potassium tert-butoxide (74.13 g, 661 mmol) and N,N,N',N'-tetramethylethylenediamine (6.63M, 78.92 mL, 523 mmol) in 1.7 L of hexane was cooled to below -30° C. under a nitrogen atmosphere and then n-butyl lithium (1.6M, 327 mL, 523 mmol) was added over 15 minutes. The mixture was stirred for 15 minutes and 1,2,3,4-tetrahydronapthalene (7.36M, 85.27 mL, 623 mmol) was added. The mixture was stirred for 6 hours at 0° C. and then for 18 hours at between 0° and 20° C. The mixture was aerated with carbon dioxide for approximately 30 minutes and then approximately 1.2 L of water was added. The aqueous layer was separated, cooled in an ice-water bath and acidified with approximately 185 mL of 12N hydrochloric acid. The mixture was then extracted with ethyl acetate (2×1 L) and the combined ethyl acetate layers were dried (NaSO4). The mixture was filtered and concentrated. The residue was dissolved in 170 mL of formic acid and then the solution was diluted with 340 mL of water to give a crystalline product. The product was isolated by filtration, washed with 40 mL of water and dried. The dry material was dissolved in 0.74 L of ethyl acetate and the solution was washed with 0.5 L of water, dried (Na2SO4) and concentrated to give 1,2,3,4-tetrahydro-1-naphthoic acid (38.68 g, 219.6 mol), m.p. 74.4°-79.2° C.
Quantity
74.13 g
Type
reactant
Reaction Step One
Quantity
78.92 mL
Type
reactant
Reaction Step One
Quantity
1.7 L
Type
solvent
Reaction Step One
Quantity
327 mL
Type
reactant
Reaction Step Two
Quantity
85.27 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.2 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1,2,3,4-tetrahydro-1-naphthoic acid
Reactant of Route 2
(S)-1,2,3,4-tetrahydro-1-naphthoic acid
Reactant of Route 3
(S)-1,2,3,4-tetrahydro-1-naphthoic acid
Reactant of Route 4
(S)-1,2,3,4-tetrahydro-1-naphthoic acid
Reactant of Route 5
(S)-1,2,3,4-tetrahydro-1-naphthoic acid
Reactant of Route 6
(S)-1,2,3,4-tetrahydro-1-naphthoic acid

Citations

For This Compound
3
Citations
SD Chang, LE Brieaddy, JD Harvey… - ACS chemical …, 2015 - ACS Publications
The nociceptin/orphanin FQ opioid peptide (NOP) receptor is a widely expressed GPCR involved in the modulation of pain, anxiety, and motor behaviors. Dissecting the functional …
Number of citations: 16 pubs.acs.org
O Vyhivskyi, A Kudashev, T Miyakoshi… - … –A European Journal, 2021 - Wiley Online Library
In the past few decades, processes that involve transition‐metal catalysis have represented a major part of the synthetic chemist′s toolbox. Recently, the interest has shifted from the …
EE Peterson, HA Navarro, MR Bruchas, FI Carroll
Number of citations: 0

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